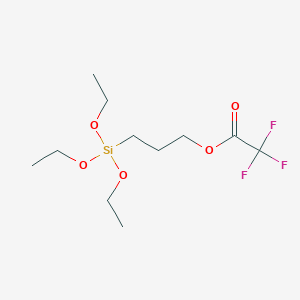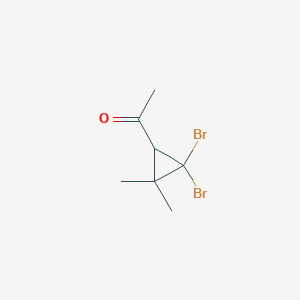![molecular formula C14H7NO2 B14662280 4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile CAS No. 50743-27-6](/img/structure/B14662280.png)
4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile is a heterocyclic compound that belongs to the family of naphthopyrans This compound is characterized by its fused ring structure, which includes a naphthalene ring system fused to a pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of aromatic aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This reaction can be carried out under solvent-free conditions using grinding methods, which are environmentally friendly and efficient .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as amine-functionalized SiO2@Fe3O4 nanoparticles have been shown to be effective in promoting these reactions .
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include various substituted naphthopyrans, which can have different functional groups depending on the reagents used. These products can be further utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit viral enzymes, thereby preventing viral replication. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthopyrans and pyran derivatives, such as:
- 2-Amino-4H-pyran-3-carbonitrile
- 4-Oxo-4H-1-benzopyran-3-carbonitrile
- 2,6-Dicarboxy-4-oxo-4H-pyran
Uniqueness
4-Oxo-4H-naphtho[1,2-b]pyran-3-carbonitrile is unique due to its specific fused ring structure and the presence of both a carbonitrile and a keto groupIts ability to undergo multiple types of chemical reactions and its wide range of biological activities further distinguish it from similar compounds .
Propriétés
Numéro CAS |
50743-27-6 |
|---|---|
Formule moléculaire |
C14H7NO2 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
4-oxobenzo[h]chromene-3-carbonitrile |
InChI |
InChI=1S/C14H7NO2/c15-7-10-8-17-14-11-4-2-1-3-9(11)5-6-12(14)13(10)16/h1-6,8H |
Clé InChI |
IDSOIALUFSOKRS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2OC=C(C3=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)




![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
![N-[4-(4-Ethylphenoxy)phenyl]-2-fluoroacetamide](/img/structure/B14662235.png)





